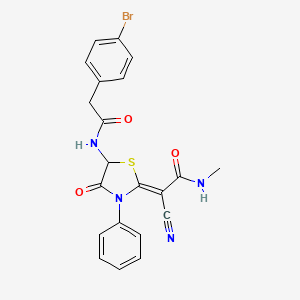
(Z)-2-(5-(2-(4-bromophenyl)acetamido)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(5-(2-(4-bromophenyl)acetamido)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a useful research compound. Its molecular formula is C21H17BrN4O3S and its molecular weight is 485.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(5-(2-(4-bromophenyl)acetamido)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a thiazolidine derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a thiazolidine ring, a cyano group, and an acetamido moiety. These functional groups contribute to its biological properties.
Anticancer Activity
Research indicates that thiazolidine derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways related to cell survival and death, particularly those involving reactive oxygen species (ROS) and transcription factors .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. In vitro tests indicated that the compound effectively inhibited the growth of these pathogens, suggesting its potential as a therapeutic agent for infectious diseases .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been evaluated through various assays measuring cytokine production and inflammatory markers. The results suggest that it can significantly reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is vital for treating chronic inflammatory conditions .
Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of thiazolidine derivatives. The compound has been shown to protect neuronal cells from oxidative stress-induced damage. It enhances antioxidant defense mechanisms and modulates neuroinflammatory responses, making it a candidate for treating neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The thiazolidine ring interacts with various enzymes, potentially inhibiting their activity and leading to altered metabolic pathways.
- Cell Signaling Modulation : It affects cell signaling pathways associated with apoptosis and inflammation.
- Antioxidant Activity : The compound enhances cellular antioxidant capacity, reducing oxidative stress .
Case Studies
- Anticancer Study : In a study involving human cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutic agents .
- Antimicrobial Evaluation : A series of tests against clinical isolates revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various pathogens .
- Neuroprotection : In animal models of neurodegeneration, administration of this compound resulted in significant improvements in cognitive function and reduced markers of neuronal damage .
Propiedades
IUPAC Name |
(2Z)-2-[5-[[2-(4-bromophenyl)acetyl]amino]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3S/c1-24-18(28)16(12-23)21-26(15-5-3-2-4-6-15)20(29)19(30-21)25-17(27)11-13-7-9-14(22)10-8-13/h2-10,19H,11H2,1H3,(H,24,28)(H,25,27)/b21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYCKSLWTCSFCG-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(S1)NC(=O)CC2=CC=C(C=C2)Br)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\1/N(C(=O)C(S1)NC(=O)CC2=CC=C(C=C2)Br)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













